molecular formula C20H16ClN3O B11027459 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11027459
M. Wt: 349.8 g/mol
InChI Key: NLNTWIXHYKFWAG-UHFFFAOYSA-N
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Description

12-(4-Chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (CAS 669718-28-9) is a synthetically derived benzimidazoquinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of fused heterocycles known for their diverse biological activities, which include investigated antitumor properties. Compounds within this structural class have been demonstrated to induce cell cycle arrest and promote apoptosis in cancer cells, in part through the accumulation of intracellular reactive oxygen species (ROS) . The benzimidazoquinazolinone core is synthesized via efficient, multi-component reactions (MCRs), often employing green chemistry principles such as solvent-free conditions and recyclable nanocatalysts, which allow for high yields and minimal environmental impact . The 4-chlorophenyl substituent at the 12-position is a key structural feature that influences the molecule's electronic properties and its interaction with biological targets. This product is intended for research applications in chemistry and pharmacology, including use as a building block for the synthesis of more complex molecules, as a candidate for high-throughput biological screening, and for mechanistic studies in oncology. It is supplied as a high-purity solid characterized by HRMS, 1H NMR, and 13C NMR to ensure quality and consistency for your experimental work. Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

12-(4-chlorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H16ClN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23)

InChI Key

NLNTWIXHYKFWAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde, followed by cyclization with anthranilic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic systems to enhance the reaction efficiency and yield. For example, the use of Cu@Fe3O4 magnetic nanoparticles as catalysts has been reported to facilitate the synthesis of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions . This method not only improves the reaction rate but also allows for easy separation and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis, while its antioxidant properties could be due to the scavenging of reactive oxygen species .

Comparison with Similar Compounds

Key Findings :

  • Catalyst Efficiency : Iron oxide@PMO-ICS-PrSO3H enables near-quantitative yields (85%) for the 4-chlorophenyl derivative but requires higher temperatures (80°C) compared to NGPU (25 min at 80°C) .
  • Solvent-Free vs. Ultrasound-Assisted: Ultrasound methods (e.g., MnO2 nanoparticles in ethanol–water) reduce reaction times to 15–30 min for benzimidazoquinazolinones but depend on solvent systems .
  • Reusability : Magnetic catalysts like γ-Fe2O3@KSF and Iron oxide@PMO-ICS-PrSO3H are recyclable for ≥5 cycles without significant activity loss, aligning with green chemistry principles .

Pharmacological and Functional Relevance

  • Triazoloquinazolinones: Demonstrated H1-antihistaminic activity (IC50 = 0.12 μM) in preclinical models .
  • Benzimidazoquinazolinones: Explored as kinase inhibitors and antimicrobial agents due to π-π stacking and hydrogen-bonding interactions .
  • Thienyl-Substituted Analogs : Enhanced electronic properties from sulfur atoms may improve binding to biological targets like phosphodiesterases .

Biological Activity

Introduction

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a notable compound belonging to the benzimidazoquinazolinone class, recognized for its diverse biological activities. This compound features a unique structural framework that contributes to its pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O. Its structure can be represented as follows:

Chemical Structure C18H18ClN3O\text{Chemical Structure }\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}

This compound exhibits a bicyclic structure integrating both benzimidazole and quinazoline moieties, which are known for their significant biological activities.

Biological Activities

Research has indicated that this compound possesses various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within this class exhibit moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it shows significant inhibitory activity against urease and acetylcholinesterase (AChE), with IC₅₀ values indicating strong efficacy .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects due to its ability to interact with specific molecular targets involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound likely interacts with enzymes or receptors relevant to various biological processes. These interactions can modulate enzyme activity and influence cellular pathways .
  • Binding Affinity : Studies utilizing molecular docking have provided insights into the binding affinity of the compound with target proteins. This information is crucial for understanding its therapeutic potential .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against Bacillus subtilis with an IC₅₀ of 2.14 µM.
Study B Reported strong inhibition of urease enzyme with IC₅₀ values ranging from 0.63 µM to 6.28 µM across various derivatives.
Study C Investigated anticancer properties showing cytotoxic effects on cancer cell lines with specific concentrations leading to cell death.

Q & A

Q. What are the common synthetic routes for 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one?

The compound is typically synthesized via multicomponent cyclocondensation reactions. A widely used method involves reacting 2-aminobenzimidazole, dimedone, and 4-chlorobenzaldehyde in ethanol under reflux (60–86% yields), with regioselectivity confirmed by NMR . Alternative approaches include solvent-free protocols using Keggin-type heteropolyacid catalysts (e.g., yields up to 89% in 15–30 minutes) and magnetic nanocatalysts like Iron oxide@PMO-ICS-PrSO3H, which enable recyclability (5 cycles without significant loss of activity) .

Q. How is the structural characterization of this compound performed?

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 315.0428 for analogous derivatives) . NMR (¹H, ¹³C, HSQC, HMBC, NOESY) is critical for regioselectivity analysis, distinguishing between isomers via solvent-exchangeable NH protons (δ ~10.6 ppm) and H-12 aromatic protons (δ ~6.5 ppm) . X-ray crystallography and DFT calculations are used for tautomerism studies, particularly for thione derivatives .

Q. What solvents and catalysts optimize yield and reaction time?

Ethanol under reflux is standard for multicomponent reactions (15–90 minutes) . Solvent-free conditions with Montmorillonite K-10-supported catalysts reduce environmental impact and improve efficiency (85–92% yields) . Deep eutectic solvents (e.g., glucose-pregabalin-urea mixtures) offer superior catalytic activity, achieving >90% yields in 20 minutes .

Advanced Research Questions

Q. How can regioselectivity in the cyclocondensation reaction be experimentally validated?

Q. What strategies improve catalytic efficiency in large-scale synthesis?

Heterogeneous catalysts like Iron oxide@PMO-ICS-PrSO3H enable magnetic recovery and reuse, reducing waste . Comparative studies show deep eutectic solvents (NGPU) outperform traditional catalysts (e.g., HCl, K-10 clay) in reaction time (20 vs. 120 minutes) and yield (92% vs. 75%) . Optimizing molar ratios (e.g., 1:1:1 for reactants) and temperature (80–100°C) enhances scalability .

Q. How do solvent-free conditions impact reaction thermodynamics?

Solvent-free protocols minimize side reactions (e.g., dimerization) by reducing solvation effects, as evidenced by higher isolated yields (89–92%) compared to solvent-based methods . Thermal analysis (DSC/TGA) can quantify activation energy changes, though such data are not explicitly reported in current literature.

Q. What computational tools predict tautomeric stability in derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates ¹³C NMR chemical shifts, which align with experimental data to validate tautomeric forms (e.g., 1-thioxo vs. 4-thione configurations) . Hirshfeld surface analysis further clarifies intermolecular interactions in crystalline states .

Data Contradictions and Resolution

Q. Why do reported yields vary across synthetic methods?

Discrepancies arise from catalyst choice and solvent effects. For example, solvent-free methods with Montmorillonite K-10 achieve 89% yields , while ethanol-based reflux yields 60–86% . Catalyst loading (5–10 mol%) and reaction time (15–90 minutes) also contribute. Researchers should prioritize methods aligning with their sustainability and scalability goals.

Q. How reliable are NMR assignments for distinguishing regioisomers?

While NMR is widely used, conflicting interpretations may arise without advanced experiments (e.g., NOESY). For instance, HMBC correlations from H-12 to C-1/C-11 are definitive for the 12-aryl isomer . Complementary X-ray crystallography or DFT-based spectral simulations resolve ambiguities .

Methodological Recommendations

  • For synthesis: Prioritize deep eutectic solvents (NGPU) or magnetic nanocatalysts for efficiency and reusability .
  • For characterization: Combine HRMS, 2D NMR, and DFT calculations to confirm regiochemistry and tautomerism .
  • For scalability: Optimize solvent-free or ethanol-based protocols depending on environmental and economic constraints .

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